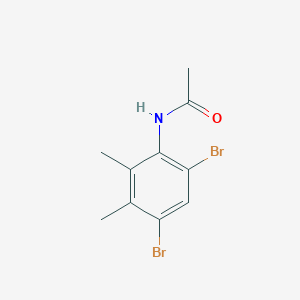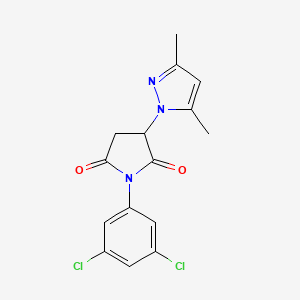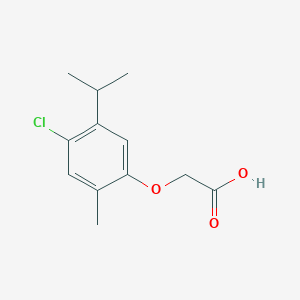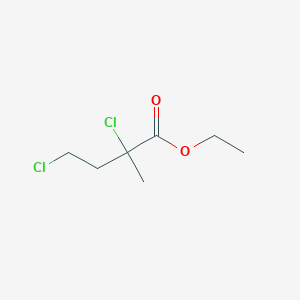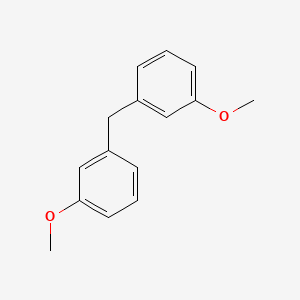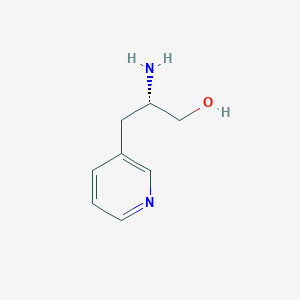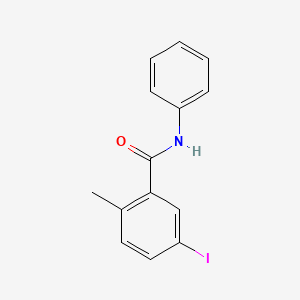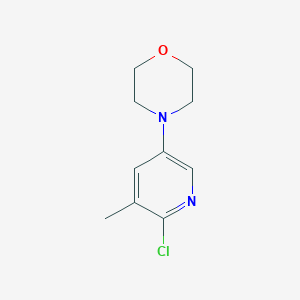![molecular formula C10H27P3Si B14137025 Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl- CAS No. 89129-44-2](/img/structure/B14137025.png)
Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-] is a complex organophosphorus compound with the molecular formula C10H27P3Si. It is known for its unique structure, which includes a phosphine core bonded to a silylidyne group and multiple methylene and dimethyl groups.
Vorbereitungsmethoden
The synthesis of phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-] typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenophosphines, organomagnesium halides, and other organometallic compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the interaction with Grignard reagents can lead to the formation of new phosphine derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-] has several scientific research applications. In chemistry, it is used as a ligand in transition metal catalysis and organocatalysis, where it helps to facilitate various chemical reactions. In materials science, it is explored for its potential in creating new materials with unique properties.
Wirkmechanismus
The mechanism of action of phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-] involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination can influence the reactivity and selectivity of the metal center, thereby enhancing the efficiency of the catalytic reaction. The molecular targets and pathways involved depend on the specific application and the nature of the metal center it coordinates with .
Vergleich Mit ähnlichen Verbindungen
Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-] can be compared with other similar compounds, such as traditional tertiary phosphines and their derivatives. Similar compounds include tris(2-methoxy-5-vinylphenyl)phosphine, 2-(2′-di-tert-butylphosphinophenyl)-1-methylindole, and 5-boryl-2-phosphinoimidazole.
Eigenschaften
CAS-Nummer |
89129-44-2 |
|---|---|
Molekularformel |
C10H27P3Si |
Molekulargewicht |
268.33 g/mol |
IUPAC-Name |
[bis(dimethylphosphanylmethyl)-methylsilyl]methyl-dimethylphosphane |
InChI |
InChI=1S/C10H27P3Si/c1-11(2)8-14(7,9-12(3)4)10-13(5)6/h8-10H2,1-7H3 |
InChI-Schlüssel |
HLPMYVNIWGYKDT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](CP(C)C)(CP(C)C)CP(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



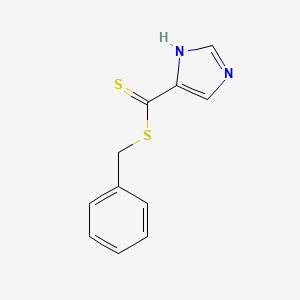

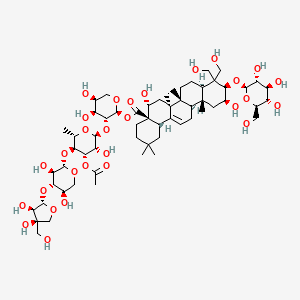
![3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one](/img/structure/B14136963.png)
